6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione is a synthetic organic compound. Its unique structure, featuring a spirocyclic framework, makes it of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorophenyl group: This step might involve nucleophilic substitution or coupling reactions.
Oxidation and functional group transformations: These steps ensure the formation of the desired functional groups in the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione would depend on its specific interactions with molecular targets. This could involve:
Binding to receptors: Modulating the activity of specific receptors.
Enzyme inhibition: Inhibiting the activity of enzymes involved in critical pathways.
Pathway modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
6-(2-Chlorophenyl)-1-oxa-6-azaspiro(2.4)heptane-5,7-dione: can be compared with other spirocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the presence of the 2-chlorophenyl moiety, which can impart distinct chemical and biological properties.
Properties
CAS No. |
123099-07-0 |
---|---|
Molecular Formula |
C11H8ClNO3 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-1-oxa-6-azaspiro[2.4]heptane-5,7-dione |
InChI |
InChI=1S/C11H8ClNO3/c12-7-3-1-2-4-8(7)13-9(14)5-11(6-16-11)10(13)15/h1-4H,5-6H2 |
InChI Key |
WQGWKHZWQGUBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)C12CO2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.